2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

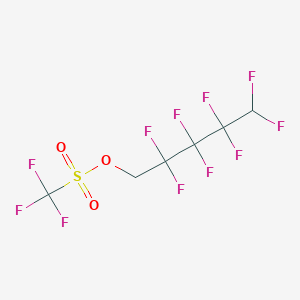

“2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C6H3F11O3S . It has a molecular weight of 364.14 g/mol . The compound is also known by several synonyms, including “1H,1H,5H-Octafluoropentyl trifluoromethanesulfonate” and "2,2,3,3,4,4,5,5-OCTAFLUOROPENTYLTRIFLUOROMETHANESULFONATE" .

Molecular Structure Analysis

The InChI string for “2,2,3,3,4,4,5,5-Octafluoropentyl trifluoromethanesulfonate” isInChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 . The Canonical SMILES string is C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.7 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 363.96272491 g/mol . The topological polar surface area is 51.8 Ų . The heavy atom count is 21 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Self-Assembly of Amphiphilic Copolymers The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA). This process is used to create amphiphilic copolymers, which are a unique group of surface-active agents. Their ability to self-assemble into various structures allows them to be used as emulsifiers and rheology modifiers .

2. Creation of Materials with Predetermined Properties The compound is used in the creation of materials with predetermined properties by varying the structure and composition. This method opens up broad opportunities for macromolecular design .

Synthesis of Amphiphilic Copolymers

The compound is used in the synthesis of amphiphilic copolymers using controlled radical polymerization methods. Among these techniques, RAFT polymerization can be applied to a wide range of monomers .

4. Direct Determination of Highly Polar Water Disinfection Byproducts A novel derivatizing agent, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), was synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes .

5. Synthesis of Silver and Silver Iodide Nanocrystals 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a related compound, was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .

Synthesis of Ag2S Nanocrystals

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol was also used in the synthesis of Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of amphiphilic copolymers , suggesting that it may interact with various monomers and polymers in chemical reactions.

Mode of Action

It has been used in the reversible addition–fragmentation chain transfer (raft) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (ofpa) in the presence of different concentrations of s,s-dibenzyl carbonotrithioate as a chain transfer agent . This suggests that it may interact with its targets through a process of addition and fragmentation, leading to changes in the structure and properties of the resulting compounds.

Result of Action

Its use in the synthesis of amphiphilic copolymers suggests that it may contribute to the formation of structures with unique properties, such as the ability to self-assemble into various structures .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O3S/c7-2(8)4(11,12)5(13,14)3(9,10)1-20-21(18,19)6(15,16)17/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZVWKAVKFQLAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379734 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17352-10-2 |

Source

|

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)